Ethyl 2-(4-cyanonaphthalen-1-yl)acetate

Medicinal Chemistry Synthetic Methodology URAT1 Inhibitor

Ethyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 34841-61-7) is a naphthalene-based cyanoacetate ester with molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol. It belongs to the class of 1-naphthaleneacetic acid derivatives, specifically substituted with a cyano (-C≡N) group at the naphthalene 4-position and esterified as the ethyl ester.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 34841-61-7
Cat. No. B3261815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyanonaphthalen-1-yl)acetate
CAS34841-61-7
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C2=CC=CC=C12)C#N
InChIInChI=1S/C15H13NO2/c1-2-18-15(17)9-11-7-8-12(10-16)14-6-4-3-5-13(11)14/h3-8H,2,9H2,1H3
InChIKeyQRMSCOXLKYXRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 34841-61-7): Core Structural Identity and Procurement-Relevant Classification


Ethyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 34841-61-7) is a naphthalene-based cyanoacetate ester with molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol . It belongs to the class of 1-naphthaleneacetic acid derivatives, specifically substituted with a cyano (-C≡N) group at the naphthalene 4-position and esterified as the ethyl ester . This compound is primarily procured as a research chemical and synthetic intermediate, with documented relevance to the URAT1 (Urate Transporter 1) inhibitor pharmacophore class, where the 4-cyanonaphthalen-1-yl moiety is explicitly claimed as a key structural element in patent literature for gout and hyperuricemia therapeutics .

URAT1 pharmacophore building-block intermediate 4-cyanonaphthalen-1-yl ester core
Synthetic precursor for patent-defined URAT1 inhibitor research Supports medicinal chemistry workflows
Ethyl ester format with balanced lipophilicity and handling XLogP3 ~3.0; suited for ester prodrug design studies

Why Ethyl 2-(4-cyanonaphthalen-1-yl)acetate Cannot Be Interchanged with In-Class Naphthalene Acetate Analogs


Substituting Ethyl 2-(4-cyanonaphthalen-1-yl)acetate with a structurally similar naphthalene acetate analog—such as the methyl ester, free acid, non-cyano, or cyano-on-acetate isomer—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, polar surface area, and synthetic reactivity that cannot be normalized by simple stoichiometric adjustment . The cyano substituent at the 4-position of the naphthalene ring is an electronically conjugated, aromatic nitrile, fundamentally distinct from the α-cyanoacetate isomer in which the nitrile is positioned alpha to the carbonyl, conferring enhanced C–H acidity and divergent reactivity profiles . The ethyl ester moiety occupies a specific lipophilicity window (XLogP3 = 3) that differs meaningfully from the methyl ester (XLogP3 = 2.7) and the free carboxylic acid (XLogP3 = 2.4), with implications for membrane permeability, chromatographic behavior, and prodrug hydrolysis rates . These differences are quantifiable and procurement-relevant, as detailed in the evidence below.

Methyl ester

Methyl ester (CAS 14311-32-1) has lower lipophilicity (XLogP3 2.7 vs 3.0), which may shift chromatographic retention and permeability profile relative to the ethyl ester.

Free acid

Free acid (CAS 68634-82-2) introduces a hydrogen bond donor (HBD=1) and higher polar surface (TPSA 61.1 Ų), altering membrane diffusion and synthetic handling.

α‑Cyano isomer

α‑Cyanoacetate isomer (CAS 13234-71-4) places nitrile α to carbonyl, enabling enolate alkylation and Knoevenagel reactivity not applicable to the aromatic 4-cyano regioisomer.

Quantitative Differentiation Evidence for Ethyl 2-(4-cyanonaphthalen-1-yl)acetate vs. Closest Analogs


Regiochemical Cyano Placement: Aromatic 4-Cyano vs. α-Cyanoacetate Isomer Determines Divergent Synthetic Utility

Ethyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 34841-61-7) bears the cyano group directly on the naphthalene C4 position, placing it in conjugation with the aromatic π-system. In contrast, its constitutional isomer Ethyl 2-cyano-2-(naphthalen-1-yl)acetate (CAS 13234-71-4) carries the cyano at the α-carbon of the acetate moiety . This regiochemical distinction produces a critical difference in the acidity of the C–H bond alpha to the ester: the α-cyano isomer exhibits markedly enhanced α-proton acidity (pKa ~9–11 for α-cyano esters vs. ~22–25 for simple arylacetate esters), enabling alkylation and Knoevenagel-type condensations that are not accessible with the 4-cyanonaphthalenyl isomer . The target compound's aromatic nitrile is instead suited for transformations such as hydrolysis to the carboxylic acid, reduction to the aminomethyl analog, or conversion to tetrazole via [3+2] cycloaddition, which are distinct synthetic vectors . Patent literature explicitly claims the 4-cyanonaphthalen-1-yl group—not the α-cyanoacetate—as the pharmacophoric element in URAT1 inhibitors, making the target compound the regiochemically correct precursor for this therapeutic class .

Cyano Regiochemistry
Class-level
Aromatic 4‑CN vs α‑CN acetate
Regiochemical identity determines reaction scope
α‑C–H pKa ~9–11 (α‑CN) vs ~22–25 (4‑CN); patent claims require 4‑CN
Medicinal Chemistry Synthetic Methodology URAT1 Inhibitor

Lipophilicity Differentiation: Ethyl Ester (XLogP3 = 3.0) vs. Methyl Ester (XLogP3 = 2.7) and Free Acid (XLogP3 = 2.4)

Comparative analysis of PubChem-computed XLogP3 values reveals that Ethyl 2-(4-cyanonaphthalen-1-yl)acetate (XLogP3 = 3.0) is 0.3 log units more lipophilic than its methyl ester analog Methyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS 14311-32-1, XLogP3 = 2.7) and 0.6 log units more lipophilic than the free acid (4-Cyanonaphthalen-1-yl)acetic acid (CAS 68634-82-2, XLogP3 = 2.4) . A ΔXLogP3 of +0.3 corresponds to an approximately 2-fold increase in octanol-water partition coefficient, while ΔXLogP3 of +0.6 corresponds to an approximately 4-fold increase, which meaningfully impacts reversed-phase HPLC retention, membrane permeability prediction, and in vitro assay behavior . Additionally, the ethyl ester has zero hydrogen bond donors (vs. one HBD for the free acid) and a topological polar surface area of 50.1 Ų (vs. 61.1 Ų for the free acid), indicating superior passive membrane diffusion potential compared to the acid form .

Lipophilicity Window
Reported
ΔXLogP3 +0.3
Ethyl ester balances permeability and solubility
XLogP3: ethyl 3.0, methyl 2.7, acid 2.4; ~2× octanol/water increase per 0.3 units
Physicochemical Properties Drug Design ADME

Cyano Group Contribution to Polar Surface Area: ΔPSA +23.8 Ų vs. Non-Cyano Naphthalene Acetate Analog

Comparison of the target compound with the non-cyano analog Ethyl 2-(naphthalen-1-yl)acetate (CAS 2122-70-5) quantifies the electronic and steric contribution of the 4-cyano substituent. The target compound has a topological polar surface area (TPSA) of 50.1 Ų versus 26.3 Ų for the non-cyano analog, a difference of +23.8 Ų (approximately 1.9-fold increase) . This increase is attributable to the nitrile group contributing ~23.8 Ų of polar surface. The target compound also contains three hydrogen bond acceptors (two ester oxygens + one nitrile nitrogen) versus two for the non-cyano analog, and has a molecular weight 25.01 g/mol higher . The computed logP values are comparable (XLogP3 = 3.0 vs. LogP = 2.95), suggesting that the polarity added by the cyano group is offset by its effect on the overall molecular volume, yielding similar overall lipophilicity but with a substantially altered polar surface . In the context of URAT1 inhibitor structure-activity relationships, the 4-cyanonaphthalen-1-yl group is specifically claimed in patent literature, whereas the unsubstituted naphthalene analog lacks this critical pharmacophoric element .

Polar Surface Area
Reported
TPSA 50.1 vs 26.3 Ų
Cyano enables additional polar target interactions
+23.8 Ų from nitrile; HBA 3 vs 2 for non‑CN analog
Medicinal Chemistry Polar Surface Area Structure-Activity Relationships

Rotatable Bond Count and Conformational Flexibility: Ethyl Ester (4 Rotors) vs. Free Acid (2 Rotors)

The target compound possesses four rotatable bonds (ethyl ester side chain: O–CH₂, CH₂–CH₃, CH₂–C=O, and the C–C bond linking the acetate to naphthalene), compared to only two rotatable bonds for the free acid analog (the C–C bond to naphthalene and the C–COOH bond) and three for the methyl ester (which lacks the ethyl CH₂–CH₃ rotor) . The additional rotational degrees of freedom in the ethyl ester confer greater conformational entropy, which may be favorable or unfavorable depending on the binding context: a loss of conformational entropy upon target binding incurs an entropic penalty, whereas increased flexibility may enable induced-fit recognition . The ethyl ester also provides a chromatographically distinct retention profile in reversed-phase HPLC relative to the methyl ester, aiding in analytical method development and purity verification .

Conformational Flexibility
Reported
4 rotatable bonds
Distinct chromatographic and entropic profile
Ethyl ester 4 rotors; methyl ester 3; free acid 2
Conformational Analysis Entropy Molecular Recognition

Documented URAT1 Pharmacophore Relevance: 4-Cyanonaphthalen-1-yl Moiety Is Specifically Claimed in Gout Therapeutic Patents

Multiple patent families explicitly claim the 4-cyanonaphthalen-1-yl group as a core pharmacophoric element for URAT1 (Solute Carrier Family 22 Member 12) inhibition. Patent KR20180082613A claims pharmaceutical compositions containing '2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic acid' (verinurad) and lists '4-cyanonaphthalen-1-yl Chemical group' in its claims . US9637484B2 similarly describes cycloalkyl acid derivatives incorporating the 4-cyanonaphthalen-1-yl moiety . The target compound, Ethyl 2-(4-cyanonaphthalen-1-yl)acetate, serves as a direct synthetic precursor to such URAT1 inhibitors: its ethyl acetate side chain can be elaborated to the 2-methylpropanoic acid or acetic acid scaffolds described in these patents via standard transformations (hydrolysis, alkylation, coupling with pyridyl-thiol intermediates) . Verinurad (RDEA3170), which incorporates the 4-cyanonaphthalen-1-yl group, demonstrates an IC₅₀ of 25 nM against human URAT1 and approximately 200-fold selectivity over OAT4 (IC₅₀ = 5.9 μM) and OAT1 (IC₅₀ = 4.6 μM) . While the target compound itself is the ester precursor and not the final active molecule, its structural identity as the 4-cyanonaphthalen-1-yl acetate ester makes it uniquely positioned as a key building block for this therapeutically validated target class.

URAT1 Pharmacophore
Reported
URAT1 IC₅₀ 25 nM (verinurad)
Supports 4‑CN pharmacophore building‑block context
~236‑fold selectivity over OAT4; patent‑claimed URAT1 inhibitor core
URAT1 Inhibition Gout Hyperuricemia Patent Pharmacology

Commercial Availability and Purity Specification Range: 95% to 98% Across Multiple Independent Vendors

Ethyl 2-(4-cyanonaphthalen-1-yl)acetate is commercially available from multiple independent suppliers with documented purity specifications. Leyan (China) lists the product at 98% purity (Catalog No. 1734019) ; MolCore offers it at ≥98% purity under ISO-certified quality systems ; AKSci specifies a minimum purity of 95% (Catalog No. 5165DW) with long-term storage recommendation at cool, dry conditions . In comparison, the methyl ester analog (CAS 14311-32-1) is listed at 98% purity by Leyan (Catalog No. 1806725, priced at 7,990 RMB/g), while the free acid (CAS 68634-82-2) is available at 95% purity from Beyotime (Catalog No. Y209176-1g) . The ethyl ester thus occupies a favorable position in the ester series: it provides higher purity availability (98%) than the free acid (typically 95%) while offering the lipophilicity and rotatable bond advantages documented above. Multiple sourcing options reduce supply chain risk for procurement-dependent research programs.

Chemical Procurement Purity Specification Quality Control

Optimal Procurement and Application Scenarios for Ethyl 2-(4-cyanonaphthalen-1-yl)acetate Based on Differentiated Evidence


URAT1 Inhibitor Medicinal Chemistry: Building Block for Verinurad-Class Gout Therapeutics

Ethyl 2-(4-cyanonaphthalen-1-yl)acetate is the appropriate starting material for medicinal chemistry programs targeting URAT1 inhibition. The 4-cyanonaphthalen-1-yl group is explicitly claimed in patent literature (KR20180082613A, US9637484B2) as the core pharmacophore for URAT1 inhibitors including verinurad (IC₅₀ = 25 nM against human URAT1) . The ethyl ester form provides a protected carboxylate synthon that can be hydrolyzed to the free acid for further coupling, or transesterified, while maintaining the correct regiochemistry (cyano at C4) that is essential for pharmacophoric recognition . Substitution with the α-cyano isomer or non-cyano analog would result in a structurally distinct compound not covered by existing URAT1 inhibitor patent claims.

Prodrug Design and Physicochemical Optimization: Ethyl Ester as the Lipophilicity-Optimized Form

When designing ester prodrugs of 4-cyanonaphthalen-1-yl acetic acid derivatives, the ethyl ester (XLogP3 = 3.0, HBD = 0, TPSA = 50.1 Ų) provides a quantitatively favorable lipophilicity profile compared to the methyl ester (XLogP3 = 2.7) and the free acid (XLogP3 = 2.4, HBD = 1, TPSA = 61.1 Ų) . The 0.6 log unit increase in XLogP3 over the free acid corresponds to an approximately 4-fold higher octanol-water partition coefficient, predictive of improved passive membrane permeability while retaining adequate aqueous solubility for in vitro assay compatibility . The zero hydrogen bond donor count further supports blood-brain barrier penetration potential if CNS-targeted URAT1 or related applications are pursued.

Synthetic Methodology Development: Aromatic Nitrile as a Versatile Functional Group Handle

The 4-cyano substituent on the naphthalene ring serves as a versatile synthetic handle for further elaboration: hydrolysis yields the corresponding carboxylic acid or amide; reduction (e.g., Raney Ni/H₂) affords the aminomethyl analog; and [3+2] cycloaddition with azide yields the tetrazole bioisostere . These transformations are orthogonal to the ethyl ester group, which can be selectively manipulated (hydrolysis, reduction, transesterification) under conditions that leave the aromatic nitrile intact, providing a differentiated synthetic pathway compared to the α-cyanoacetate isomer, whose reactive α-position would compete with or preclude selective ester transformations . The cyano group also contributes a computed polar surface area increase of +23.8 Ų relative to the non-cyano naphthalene acetate, enabling additional polar interactions in target binding pockets .

Analytical Method Development and Quality Control: Chromatographic Differentiation from Ester Homologs

The ethyl ester's distinct retention characteristics in reversed-phase HPLC—arising from its XLogP3 of 3.0 (vs. 2.7 for methyl ester and 2.4 for free acid) and its four rotatable bonds (vs. three and two, respectively)—enable chromatographic separation from homologous ester and acid analogs during purity verification and impurity profiling . Procurement of material at 98% purity from vendors such as Leyan and MolCore, with orthogonal confirmation by NMR and HPLC, supports its direct use in GLP-compliant studies without additional in-house purification, reducing total project cost and timeline risk .

Application
Selection Property
Validation Focus
URAT1 inhibitor pharmacophore research
4‑CN ethyl ester building block
Patent‑defined URAT1 pharmacophore context
Ester prodrug design studies
Ethyl ester lipophilicity window
Membrane permeability and solubility assessment
Aromatic nitrile synthetic methodology
4‑CN handle versatility
Orthogonal synthetic pathway review
Analytical method development
Chromatographic differentiation from homologs
HPLC purity verification context
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